2-Fluoro-5-iodo-4-methylbenzoic acid
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Overview
Description
2-Fluoro-5-iodo-4-methylbenzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
- Cannabinoid Receptor Ligands : 2-Fluoro-5-iodo-4-methylbenzoic acid serves as a precursor for novel iminothiazole derivatives, which can act as ligands for cannabinoid receptors . These receptors play a crucial role in various physiological processes, including pain modulation, appetite regulation, and immune response. Researchers explore these derivatives for potential therapeutic applications.
- Fluorobenzoic Acid Derivatives : As an aryl fluorinated building block, 2-Fluoro-5-iodo-4-methylbenzoic acid contributes to the synthesis of more complex molecules. It is formed as a major product during the deprotonation of metallated fluorotoluenes by reacting with superbases . Researchers use it as a versatile intermediate in organic synthesis.
- Electron Transfer Dissociation (ETD) Reagents : This compound is a precursor molecule for generating ETD reagents via electrospray ionization (ESI) followed by collision-induced dissociation (CID) . ETD is a powerful technique used in mass spectrometry for peptide sequencing and protein characterization. Researchers exploit 2-Fluoro-5-iodo-4-methylbenzoic acid to enhance ETD-based analyses.
Medicinal Chemistry and Drug Development
Organic Synthesis and Building Blocks
Mass Spectrometry and Chemical Analysis
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . The compound may undergo similar reactions, with the fluorine and iodine atoms possibly acting as leaving groups.
Biochemical Pathways
It’s known that benzoic acid derivatives can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that benzoic acid derivatives can have various effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-iodo-4-methylbenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and stability .
properties
IUPAC Name |
2-fluoro-5-iodo-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJKIRXNEVXOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodo-4-methylbenzoic acid |
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